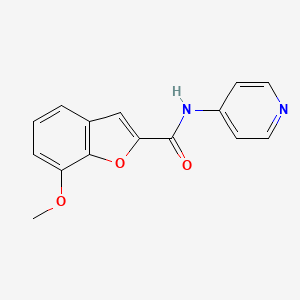

7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-pyridin-4-yl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-19-12-4-2-3-10-9-13(20-14(10)12)15(18)17-11-5-7-16-8-6-11/h2-9H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEBIIFNUKKFGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the methoxy group and the carboxamide functionality. The final step involves coupling the benzofuran derivative with a pyridine derivative under suitable reaction conditions.

Preparation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and suitable reagents.

Introduction of Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.

Formation of Carboxamide Group: The carboxamide group can be formed by reacting the benzofuran derivative with an appropriate amine, such as pyridin-4-ylamine, under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the benzofuran core, to introduce new substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

The compound "7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide" is a chemical with diverse applications in scientific research, particularly in antimicrobial and anticancer studies. Its structure allows it to interact with molecular targets like enzymes and receptors, potentially modulating cellular processes. Research suggests it may have therapeutic applications for treating inflammation and cancer.

Interactions with Biological Targets

Studies have shown that 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide can bind to specific receptors and enzymes, leading to alterations in signaling pathways, which could explain its potential therapeutic effects. Understanding these interactions is essential for elucidating its mechanism of action and optimizing its pharmacological profile.

Structural Similarity

Several compounds share structural similarities with 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide. The uniqueness of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide lies in its specific substitution pattern combining both pyrazine and pyridine rings, which may confer distinct biological activities compared to similar compounds. This structural configuration allows it to interact differently with biological targets, potentially leading to unique therapeutic effects.

Related Compounds

Mechanism of Action

The mechanism of action of 7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in the substituent attached to the carboxamide nitrogen. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Predicted based on substituent effects.

Key Observations :

- Molecular Weight : The target compound has the lowest molecular weight, favoring better bioavailability compared to bulkier analogs (e.g., benzoxazole derivative ).

- Acidity (pKa): The pyridinyl nitrogen lowers pKa slightly compared to non-heteroaromatic substituents, influencing ionization and membrane permeability.

Table 2: Activity Profiles of Selected Analogs

Activity Insights :

- Neuroprotection : The target compound’s pyridinyl group may stabilize interactions with antioxidant enzymes (e.g., SOD or catalase) via hydrogen bonding .

- HDAC Inhibition : Sulfamoylphenylmethyl analogs (e.g., C8) outperform pyridinyl derivatives in HDAC inhibition due to stronger Zn²⁺ chelation .

- Triazole Derivatives : The triazole group in ’s compound likely improves pharmacokinetics, a trait absent in the target compound.

Biological Activity

7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered considerable attention in scientific research due to its unique structure and potential biological activities. This compound features a benzofuran core, which is notable for its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Synthesis

The compound's structure consists of a benzofuran ring substituted with a methoxy group at the 7-position and a carboxamide group at the 2-position, linked to a pyridine ring at the 4-position. The synthesis typically involves multi-step organic reactions, beginning with the preparation of the benzofuran core followed by the introduction of functional groups (methoxy and carboxamide) through various chemical methods, including methylation and amide bond formation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors involved in various biological pathways. For instance, it has been shown to exhibit significant neuroprotective effects by modulating excitotoxicity in neuronal cells .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that derivatives of benzofuran, including this compound, possess significant antiproliferative activity against various cancer cell lines. For example, one study indicated that related compounds exhibited IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, demonstrating a strong selectivity for cancerous cells over non-cancerous ones .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of this compound. In experiments involving primary cultured rat cortical neuronal cells, it was found to protect against NMDA-induced excitotoxicity at concentrations comparable to established NMDA antagonists like memantine . This suggests potential therapeutic applications in neurodegenerative diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may exhibit antibacterial and antifungal activities, although specific data on its efficacy against various pathogens remain limited .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 7-methoxy-1-benzofuran-2-carboxamide | Lacks pyridine | Lower anticancer activity |

| N-(pyridin-4-yl)-1-benzofuran-2-carboxamide | Lacks methoxy | Different binding affinity |

| 7-methoxy-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide | Nitrogen position altered | Varies in selectivity |

This table illustrates how structural variations can significantly influence biological activity.

Case Studies

Several case studies have been conducted to assess the efficacy of related benzofuran derivatives:

- Neuroprotective Study : A series of novel derivatives were synthesized and tested for neuroprotective effects against NMDA-induced damage. Among them, some compounds showed protective effects comparable to established treatments .

- Anticancer Efficacy : In vivo studies demonstrated that certain analogs inhibited lung metastasis in mouse models more effectively than known chemotherapeutic agents .

- Pharmacokinetics : A pharmacokinetic profile study indicated favorable absorption and distribution characteristics for some derivatives, suggesting their viability as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.